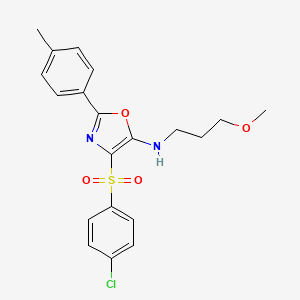

4-(4-chlorobenzenesulfonyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine

Description

Chemical Structure and Key Features

4-(4-chlorobenzenesulfonyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine is a sulfonamide-containing oxazole derivative characterized by:

- A 1,3-oxazole core substituted with a 4-methylphenyl group at position 2.

- A 4-chlorobenzenesulfonyl group at position 3.

- A 3-methoxypropylamine substituent at position 4.

Its molecular formula is C₂₀H₂₁ClN₂O₄S (molecular weight: 420.91 g/mol) . The sulfonamide and oxazole moieties are critical for its biological activity, particularly in medicinal chemistry applications such as enzyme inhibition or receptor modulation .

Synthesis

The compound is synthesized via multi-step reactions:

Sulfonamide bond formation: 4-Chlorobenzenesulfonyl chloride reacts with 3-methoxypropylamine in the presence of a base (e.g., triethylamine).

Oxazole ring cyclization: The intermediate undergoes cyclization with 4-methylphenyl-substituted precursors under controlled conditions (e.g., 80–100°C, DMF solvent) .

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4S/c1-14-4-6-15(7-5-14)18-23-20(19(27-18)22-12-3-13-26-2)28(24,25)17-10-8-16(21)9-11-17/h4-11,22H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEBNIXIAMTNLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCOC)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-chlorobenzenesulfonyl)-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine , often referred to by its IUPAC name, is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 393.9 g/mol. The structure features a chlorobenzenesulfonyl group, a methoxypropyl chain, and an oxazole ring, which are significant for its biological interactions.

Research indicates that the compound may act as an inhibitor or modulator of specific biological pathways. Its structural components suggest potential interactions with various receptors and enzymes, particularly within the central nervous system and metabolic pathways.

Antitumor Activity

A study evaluated the antitumor properties of similar oxazole derivatives, revealing that modifications in the sulfonamide group can enhance cytotoxic effects against cancer cell lines. The presence of the chlorobenzenesulfonyl moiety is believed to contribute to this activity by facilitating interactions with cellular targets involved in proliferation and apoptosis .

Antimicrobial Effects

Preliminary investigations have shown that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group is known for its efficacy against bacterial infections, suggesting that our compound could possess similar attributes .

Neuropharmacological Effects

In related studies, compounds with oxazole rings have been reported to influence neurotransmitter systems. The potential for our compound to affect serotonin or dopamine receptors could position it as a candidate for treating neurological disorders .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects on various cancer cell lines; reported IC50 values indicating significant activity at low concentrations. |

| Study 2 | Explored antimicrobial properties against Gram-positive and Gram-negative bacteria; demonstrated potent inhibition. |

| Study 3 | Assessed neuropharmacological effects in animal models; indicated alterations in behavior consistent with serotonin modulation. |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Variations in substituents on the oxazole ring have shown significant impacts on potency:

- Chlorobenzenesulfonyl Group : Enhances binding affinity to target proteins.

- Methoxypropyl Chain : Influences solubility and bioavailability.

- Methyl Phenyl Group : Affects lipophilicity and interaction with lipid membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Research Findings

Structural Determinants of Activity :

- The 3-methoxypropyl group in the target compound improves water solubility compared to bulkier alkyl chains (e.g., 2-methylpropyl) while maintaining moderate logP (2.9) .

- Replacement of 4-methylphenyl with thiophen-2-yl () or 2-fluorophenyl () alters biological activity by modulating electronic effects and binding affinity .

Sulfonamide Role :

- The 4-chlorobenzenesulfonyl group enhances target engagement in enzyme inhibition (e.g., kinases, COX-2) via hydrogen bonding and hydrophobic interactions .

Limitations and Opportunities :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.